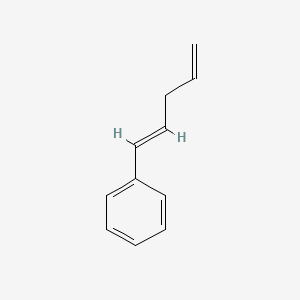

((E)-Penta-1,4-dienyl)-benzene

Description

Contextualization within Conjugated Polyene Systems and Aryl-Substituted Dienes

((E)-Penta-1,4-dienyl)-benzene is a member of two important classes of organic compounds: conjugated polyenes and aryl-substituted dienes. Conjugated systems, characterized by alternating single and double bonds, exhibit unique electronic properties due to the delocalization of π-electrons across the molecule. numberanalytics.compressbooks.pub This delocalization leads to enhanced stability and influences the compound's reactivity, often resulting in specific reaction pathways and products. numberanalytics.com

Aryl-substituted dienes, like this compound, combine the features of a conjugated diene with an aromatic ring. The phenyl group significantly impacts the electronic and steric properties of the diene system, which can be exploited in various chemical transformations. nih.govrsc.org The development of catalytic methods for the synthesis of conjugated dienes and polyenes has been a significant area of research, as these motifs are central to many natural products and pharmaceuticals. nih.gov

Significance of the (E)-Stereoisomer in Stereochemical Control and Reactivity

The "(E)" designation in this compound refers to the stereochemistry of the double bond adjacent to the phenyl group, indicating that the substituents are on opposite sides of the double bond. This specific stereoisomer is crucial for stereochemical control in chemical reactions. chemtube3d.com The geometry of the diene directly influences the stereochemistry of the products in reactions like the Diels-Alder cycloaddition, where the relative orientation of substituents in the starting materials dictates the stereochemical outcome in the cyclic product. chemtube3d.commasterorganicchemistry.com

The ability to selectively synthesize the (E)-isomer is a significant achievement, as controlling the stereochemistry of double bonds in dienes and polyenes is a long-standing challenge in organic synthesis. chinesechemsoc.org The development of stereoselective catalytic methods has been instrumental in accessing specific isomers like this compound, enabling their use in the synthesis of complex target molecules with defined three-dimensional structures. nih.govchinesechemsoc.org

Overview of Key Structural Motifs and Their Chemical Relevance

The structure of this compound incorporates several key motifs that determine its chemical behavior:

A Phenyl Group: This aromatic ring acts as an electron-withdrawing or -donating group depending on the reaction conditions, influencing the reactivity of the adjacent diene system. nih.gov It also provides steric bulk, which can direct the approach of reagents in a stereoselective manner.

A Conjugated Diene System: The alternating double and single bonds create a delocalized π-electron system, which is characteristic of conjugated polyenes. numberanalytics.compressbooks.pub This conjugation is responsible for the compound's enhanced stability and its participation in pericyclic reactions like the Diels-Alder reaction.

A Terminal Alkene: The presence of a terminal double bond provides an additional site for chemical modification, allowing for a variety of synthetic transformations.

The interplay of these structural features makes this compound a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 33558-12-2 | echemi.comnih.govchemicalbook.com |

| Molecular Formula | C11H12 | echemi.comnih.gov |

| Molecular Weight | 144.21 g/mol | echemi.comnih.gov |

| IUPAC Name | [(1E)-penta-1,4-dienyl]benzene | nih.gov |

| Melting Point | -12 to -11 °C | echemi.com |

| Density (Predicted) | 0.909±0.06 g/cm3 | echemi.com |

This table is interactive. Click on the headers to sort the data.

Historical Trajectories and Evolution of Research on Phenyl-Substituted Dienes

Research into phenyl-substituted dienes has evolved significantly over the years. Early studies focused on understanding their fundamental reactivity and participation in classic organic reactions. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of these compounds, providing more efficient and selective methods for their preparation. nih.govacs.org

More recently, research has shifted towards the development of highly stereoselective catalytic methods for the synthesis of specific isomers of phenyl-substituted dienes. rsc.orgnih.gov This focus is driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and materials science industries. The use of chiral catalysts has enabled the synthesis of dienes with high levels of enantioselectivity, opening up new avenues for the asymmetric synthesis of complex molecules. nih.gov Furthermore, the investigation of their role in cycloaddition reactions continues to be an active area of research. usask.ca

Identification of Current Research Gaps and Emerging Paradigms for this compound

Despite the progress made, several research gaps and emerging paradigms exist for this compound and related compounds.

Current Research Gaps:

Catalyst Development: While significant strides have been made, there is still a need for more efficient and versatile catalysts for the stereoselective synthesis of multisubstituted aryl-dienes. chinesechemsoc.org

Reaction Scope: Expanding the scope of reactions in which this compound can participate is an ongoing challenge. This includes exploring its utility in novel cycloaddition reactions and other transformations.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms, particularly the factors controlling regio- and stereoselectivity in catalytic reactions, is crucial for the rational design of new synthetic methods. nih.gov

Emerging Paradigms:

Sustainable Chemistry: The development of more environmentally friendly synthetic routes to this compound and its derivatives, using greener solvents and catalysts, is a growing area of interest. mdpi.com

Flow Chemistry: The application of flow chemistry techniques for the continuous and scalable synthesis of this compound could offer advantages in terms of safety, efficiency, and process control.

Computational Chemistry: The use of computational modeling to predict the reactivity and stereochemical outcomes of reactions involving this compound is becoming an increasingly powerful tool for guiding experimental work. thegoodscentscompany.com

Structure

3D Structure

Properties

Molecular Formula |

C11H12 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(1E)-penta-1,4-dienyl]benzene |

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4-10H,1,3H2/b8-5+ |

InChI Key |

QSGNIZYSOOADSE-VMPITWQZSA-N |

Isomeric SMILES |

C=CC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

C=CCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E Penta 1,4 Dienyl Benzene and Its Structural Analogues

Stereoselective Synthesis of the (E)-Configured Double Bond

Achieving high stereoselectivity is crucial for the synthesis of specific isomers like ((E)-Penta-1,4-dienyl)-benzene. Modern synthetic methods offer several powerful strategies to control the geometry of the newly formed double bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura variants for vinyl functionalities)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds and are widely used in the synthesis of dienes and polyolefins. wikipedia.orgnobelprize.org These reactions are valued for their mild conditions and high tolerance for various functional groups. nobelprize.org

The Heck reaction couples aryl or vinyl halides with alkenes. iitk.ac.inyoutube.com For the synthesis of a dienylbenzene, this could involve coupling a vinyl halide with a vinyl arene like styrene (B11656). A key advantage of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans or (E)-alkene product due to steric considerations during the reaction mechanism. youtube.comorganic-chemistry.org The mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. nih.gov

The Suzuki-Miyaura coupling reaction is another powerful method, which couples an organoboron species (like a vinyl boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnobelprize.org A key feature of the Suzuki reaction is that it proceeds with retention of the double bond configuration of both the organoboron reagent and the vinyl halide. wikipedia.org This allows for the stereospecific synthesis of dienes, where the geometry of the product is dictated by the stereochemistry of the starting materials. nih.gov For instance, coupling an (E)-vinyl boronic acid with a vinyl halide can produce an (E,E)-diene. nih.gov Sequential Suzuki-Miyaura cross-coupling reactions have been developed to synthesize trisubstituted conjugated dienes from 1,1-dibromoalkenes, reacting first with an alkenyltrifluoroborate and then an alkyltrifluoroborate. nih.gov

| Reaction | Coupling Partners | Catalyst System | Key Feature |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base | High intrinsic selectivity for (E)-alkene formation. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron species + Organohalide | Pd complex, Base | Stereospecific; retains the geometry of the starting materials. wikipedia.org |

Wittig Reactions and Stereocontrol Approaches for Dienyl Formation

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.orgmnstate.edu This method is highly valuable for unambiguously placing a double bond within a molecule. mnstate.edu

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Stabilized Ylides , which have an electron-withdrawing group (e.g., ester, ketone) on the ylide carbon, are less reactive and the reaction is thermodynamically controlled, leading predominantly to the (E)-alkene . organic-chemistry.org

Non-stabilized (or unstabilized) Ylides , where the group is typically an alkyl group, are more reactive. The reaction is kinetically controlled and generally yields the (Z)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

To synthesize an (E)-configured diene like this compound, one could react an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) with a non-stabilized ylide. However, a more reliable approach for achieving (E) selectivity involves reacting a saturated aldehyde with a stabilized or semi-stabilized allylic ylide. researchgate.net An alternative for achieving (E)-alkenes from non-stabilized ylides is the Schlosser modification , where the intermediate betaine is deprotonated and then reprotonated to favor the more stable threo-betaine, which decomposes to the (E)-alkene. wikipedia.org

| Ylide Type | Substituent (R) on Ylide Carbon | Typical Product Stereochemistry | Control |

| Non-stabilized | Alkyl | (Z)-alkene | Kinetic |

| Stabilized | Electron-withdrawing group (e.g., -COOR, -COR) | (E)-alkene | Thermodynamic |

Metathesis Reactions

Olefin metathesis, catalyzed by transition metal complexes like Grubbs catalysts, is a powerful reaction for the rearrangement of carbon-carbon double bonds. utc.edu Cross-metathesis (CM) between two different alkenes is a direct method for constructing complex olefins. nih.gov

To synthesize a dienylbenzene, a cross-metathesis reaction could be performed between a vinyl arene (e.g., styrene) and another diene. A significant application is ene-diene cross metathesis, which can be used to create substituted dienes. nih.gov The stereoselectivity of the newly formed double bond is often high for the (E)-isomer. nih.gov For example, cross-metathesis of terminal alkenes with dienyl esters using a second-generation Grubbs-Hoveyda catalyst can provide substituted (2Z,4E)-dienyl esters, where the new double bond is formed with high (E)-selectivity. organic-chemistry.org While Ring-Opening Metathesis Polymerization (ROMP) is a major application of metathesis, its direct applicability to synthesizing a specific small molecule like this compound is limited, though the principles of metathesis are the same. Metathesis is more commonly used in a Ring-Closing Metathesis (RCM) fashion to form cyclic compounds, which can then be aromatized. mdpi.com

Classical and Modern Synthetic Routes to Diene-Substituted Benzenes

Beyond stereoselective methods focused on a single double bond, broader strategies exist to construct the entire dienylbenzene system, often involving multiple steps or transformations of the hydrocarbon backbone.

Multi-Step Approaches from Precursor Molecules

Complex molecules are often built sequentially from simpler, readily available starting materials. A multi-step synthesis allows for the careful installation of functional groups and control over the molecular architecture. umass.eduyoutube.com A plausible route to a dienylbenzene could involve a Grignard reaction followed by dehydration. For example, a phenylmagnesium halide could be reacted with a keto-alkene precursor. The resulting tertiary alcohol can then undergo acid-catalyzed dehydration to form a new double bond, creating the conjugated diene system. researchgate.net Such sequences require careful planning regarding the order of reactions to ensure compatibility of functional groups. lumenlearning.com

A representative sequence could be:

Protection: A keto group on an alkene-containing precursor is protected (e.g., as an acetal).

Grignard Reaction: The protected precursor reacts with a phenylmagnesium halide.

Deprotection and Dehydration: An acidic workup removes the protecting group and dehydrates the resulting tertiary alcohol to form the diene. researchgate.net

Catalytic Hydrogenation/Dehydrogenation Strategies

Manipulation of the degree of saturation in a hydrocarbon chain provides another route to dienes.

Catalytic Hydrogenation can be used to selectively reduce a more reactive functional group in the presence of a less reactive one. For the synthesis of dienes, this is most relevant in the semi-hydrogenation of enynes (molecules containing both a double and a triple bond). The reduction of an alkyne to an alkene can be stopped selectively, leaving the existing alkene untouched. Rhodium-catalyzed hydrogenation of 1,3-enynes can produce the corresponding dienes in good yields with high regio- and stereocontrol. nih.gov Further hydrogenation can then reduce the diene if desired. nih.govrsc.org

Catalytic Dehydrogenation is a powerful industrial method for creating unsaturation. This process is used on a large scale to produce styrene from ethylbenzene and divinylbenzene from diethylbenzene. google.comsemanticscholar.org The reaction is typically carried out at high temperatures over an iron-based catalyst with superheated steam. semanticscholar.orgbohrium.com A similar strategy could be envisioned for producing this compound from a suitable saturated or partially unsaturated precursor like 1-phenylpentane or 1-phenylpentene. The endothermic, volume-increasing nature of the reaction means it is favored by high temperatures and low pressures. semanticscholar.org

Green Chemistry Principles and Sustainable Synthesis

Green chemistry principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and related compounds, these principles guide the selection of reaction conditions and methodologies to enhance sustainability. Key considerations include the use of benign solvents, maximizing atom economy, and employing catalytic rather than stoichiometric reagents.

The elimination or replacement of volatile organic solvents with environmentally benign alternatives like water is a cornerstone of green synthesis. Solvent-free, or solid-state, reactions and reactions conducted in aqueous media offer significant advantages in terms of reduced pollution, lower costs, and simplified process and handling. researchgate.netcmu.edu

Solvent-Free Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. Traditionally, it is carried out in organic solvents. However, recent advancements have demonstrated the feasibility of solvent-free Wittig reactions, often facilitated by grinding the reactants together or by performing the reaction in a melt. delval.edu For instance, the reaction of an appropriate phosphonium ylide with cinnamaldehyde, a structural analogue of a precursor to this compound, can be conducted without a solvent to yield the corresponding diene. These solvent-free conditions not only reduce waste but can also lead to faster reaction times and high yields with excellent stereoselectivity.

A plausible solvent-free approach to this compound could involve the reaction of cinnamaldehyde with a suitable phosphorus ylide, such as that derived from allyl bromide.

Water-Mediated Reactions: Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and inexpensive nature. Aqueous Wittig reactions have been successfully developed, particularly for reactions involving stabilized ylides. sciepub.com The hydrophobic effect can play a crucial role in promoting the reaction in an aqueous medium by bringing the reactants together. sciepub.com A one-pot aqueous Wittig reaction can be a highly versatile method for the synthesis of various alkenes, including structural analogues of this compound. sciepub.com

Below is a table summarizing representative data for aqueous one-pot Wittig reactions for compounds structurally similar to the target molecule.

| Entry | Aldehyde | Alkyl Halide | % Yield | E:Z Ratio |

| 1 | Benzaldehyde | Ethyl bromoacetate | 46.5 | 95.5:4.5 |

| 2 | 4-Methoxybenzaldehyde | Ethyl bromoacetate | 54.9 | 99.8:0.2 |

| 3 | 4-Chlorobenzaldehyde | Ethyl bromoacetate | 55.8 | 93.1:6.9 |

| 4 | Benzaldehyde | Acrylonitrile | 56.9 | 58.8:41.2 |

Data adapted from a study on versatile one-pot aqueous Wittig reactions. The aldehydes and alkyl halides are representative examples for the synthesis of α,β-unsaturated esters and nitriles, demonstrating the applicability of this green method to precursors of phenyl-dienes. sciepub.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste. Catalytic reactions, such as the Heck reaction and olefin metathesis, are prime examples of atom-economical transformations.

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful method for forming carbon-carbon bonds with high trans selectivity. organic-chemistry.org Green modifications of the Heck reaction include the use of water as a solvent, phosphine-free catalyst systems, and microwave irradiation to accelerate the reaction. organic-chemistry.org For the synthesis of this compound, a potential green Heck reaction could involve the coupling of bromobenzene with 1,4-pentadiene using a recyclable palladium catalyst in an environmentally friendly solvent like ethanol or water. nih.govbiolmolchem.com

A study on a green Heck reaction protocol for trisubstituted alkenes demonstrated the use of a supported palladium catalyst (Pd EnCat®40) in ethanol under microwave irradiation, offering an efficient and reusable catalytic system. nih.gov

Olefin Metathesis: Olefin metathesis is a catalytic reaction that involves the redistribution of carbon-carbon double bonds. scispace.com It is a highly atom-economical process, with the only byproduct often being a volatile alkene like ethylene (B1197577), which can be easily removed. Cross-metathesis between two different olefins is a versatile strategy for synthesizing complex alkenes. The synthesis of this compound could potentially be achieved via cross-metathesis of styrene with 1,4-butadiene, catalyzed by a Grubbs-type ruthenium complex. Green approaches to olefin metathesis focus on using less hazardous solvents, such as ethyl acetate, and performing reactions under air. rsc.org

The following table presents data from a study on the synthesis of conjugated dienes via a Pd(II)-catalyzed sequential dehydrogenation of aliphatic acids, showcasing an atom-economical approach to diene synthesis.

| Entry | Substrate | Product | Yield (%) |

| 1 | Hexanoic acid | (2E,4E)-Hexa-2,4-dienoic acid | 75 |

| 2 | Phenylacetic acid | (E)-Cinnamic acid | 82 |

| 3 | 3-Phenylpropanoic acid | (E)-5-Phenylpenta-2,4-dienoic acid | 68 |

Data adapted from a study on the synthesis of 1,3-dienes via ligand-enabled sequential dehydrogenation of aliphatic acids. This method provides a direct, atom-economical route to conjugated dienes from simple starting materials. nih.gov

Reactivity Profiles and Mechanistic Investigations of E Penta 1,4 Dienyl Benzene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that involve a cyclic redistribution of bonding electrons. They are characterized by being relatively unaffected by solvent changes or catalysts and proceed without the formation of ionic or free-radical intermediates. wikipedia.org The primary classes of pericyclic reactions relevant to ((E)-Penta-1,4-dienyl)-benzene include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with an alkene, known as the dienophile. wikipedia.orgwvu.edu In this compound, the 1-phenyl-1,3-diene system can react with various external dienophiles. For the reaction to occur, the diene must adopt an s-cis conformation. masterorganicchemistry.com The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction rate. masterorganicchemistry.comorganic-chemistry.org

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises. The phenyl group at the C1 position of the diene dictates the electronic distribution within the π-system. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. In a normal electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. organic-chemistry.org

For a 1-substituted diene such as this, the largest coefficient of the HOMO is typically at the C4 position. wikipedia.org When reacting with a dienophile bearing an electron-withdrawing group (EWG), where the largest LUMO coefficient is on the carbon beta to the EWG, the major product formed is the "ortho" isomer (1,2-adduct). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This can also be rationalized by examining the resonance structures of the diene, which place a partial negative charge at C4, and the dienophile, which has a partial positive charge at the beta-carbon. The alignment of these partial charges leads to the preferential formation of the 1,2-substituted cyclohexene (B86901) product. youtube.comyoutube.com

Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound This table illustrates the general rule for 1-substituted dienes.

| Diene Substituent Position | Dienophile Substituent | Major Product Regioisomer | Common Nickname |

|---|---|---|---|

| C1 (e.g., Phenyl) | Electron-Withdrawing Group | 1,2-disubstituted | "Ortho" |

In terms of stereoselectivity, the Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com Furthermore, the reaction generally favors the formation of the endo product over the exo product. This preference, known as the Alder-endo rule, is attributed to favorable secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state. wikipedia.org This stabilization lowers the activation energy for the endo pathway, making it the kinetically favored product. masterorganicchemistry.com

The Diels-Alder reaction is subject to kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is typically irreversible, and the product distribution is governed by the relative rates of formation. The endo adduct, having a lower energy transition state due to secondary orbital interactions, is the major product under these kinetically controlled conditions. masterorganicchemistry.com

Table 2: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions

| Condition | Controlling Factor | Major Product | Rationale |

|---|---|---|---|

| Low Temperature | Kinetics | Endo Isomer | Lower activation energy due to secondary orbital overlap. masterorganicchemistry.com |

The structure of this compound contains both a diene and a dienophile (the terminal vinyl group), connected by a single methylene (B1212753) (-CH2-) linker. In principle, an intramolecular Diels-Alder (IMDA) reaction could occur. masterorganicchemistry.comyoutube.com However, the feasibility of IMDA reactions is highly dependent on the length of the tether connecting the two reactive moieties. These reactions proceed most readily when the tether allows for the formation of a new five or six-membered ring fused to the cyclohexene product. masterorganicchemistry.comprinceton.edu

In the case of this compound, the one-carbon tether would necessitate the formation of a highly strained bicyclo[2.1.1]hexane system. The geometric constraints imposed by such a short linker make the required transition state energetically prohibitive. Therefore, a unimolecular Diels-Alder reaction for this specific substrate is considered unlikely to occur under typical thermal conditions.

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product with one fewer π-bond. youtube.com The 1-phenyl-1,3-diene portion of this compound constitutes a 4π-electron system, which can theoretically undergo electrocyclic ring closure to form a 3-phenyl-4-vinylcyclobutene.

The stereochemical outcome of electrocyclic reactions is dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the frontier molecular orbitals. organicchemistrydata.org

Thermal Conditions : For a 4π system like a 1,3-diene, the HOMO (ψ2) has antisymmetric terminal lobes. To achieve constructive overlap and form a σ-bond, the termini must rotate in the same direction, a process known as conrotatory ring closure. youtube.com

Photochemical Conditions : Upon absorption of UV light, an electron is promoted from the HOMO to the LUMO. The new HOMO (ψ3) has symmetric terminal lobes. In this excited state, the termini must rotate in opposite directions to form a bond, a process called disrotatory ring closure. youtube.com

While theoretically possible, the ring closure of an acyclic diene to a cyclobutene (B1205218) is often thermodynamically unfavorable due to the significant ring strain introduced in the four-membered ring product. The reverse reaction, the electrocyclic ring-opening of cyclobutenes to butadienes, is more common. organicchemistrydata.org Studies on analogous systems, such as the cation of 1,5-diphenylpenta-1,4-dien-3-one, have shown that conrotatory cyclization can be induced under specific chemical conditions. rsc.org

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a π-electron system. wikipedia.org The structure of this compound is ideally suited for a masterorganicchemistry.comnih.gov-sigmatropic hydrogen shift. This process involves the migration of a hydrogen atom from the C5 position to the C1 position of the pentadiene framework.

According to the Woodward-Hoffmann rules, a thermal masterorganicchemistry.comnih.gov-hydrogen shift is a symmetry-allowed suprafacial process, meaning the hydrogen atom moves across one face of the π-system. uh.edustereoelectronics.org This occurs through a stable, six-electron Hückel-type aromatic transition state. stereoelectronics.orgrsc.org

Studies on phenyl-substituted pentadiene systems have shown that the presence of a phenyl group significantly influences the rate of the masterorganicchemistry.comnih.gov-hydrogen shift. A phenyl substituent, which can stabilize radical character in the transition state, accelerates the reaction. nih.govacs.org For instance, experimental and computational studies on 1-phenyl-1,3(Z)-pentadiene derivatives show that the phenyl group lowers the activation energy for the hydrogen shift compared to the unsubstituted parent compound. nih.govacs.orgacs.org The transition state is thought to have some diradical character, which is stabilized by the conjugation provided by the phenyl ring. nih.gov While the prompt mentions nih.govacs.org-hydrogen shifts, these are thermally forbidden as suprafacial processes and are less likely for this substrate compared to the facile masterorganicchemistry.comnih.gov-shift. uh.edu

Diels-Alder Cycloadditions ( [4+2] Cycloadditions)

Electrophilic and Nucleophilic Addition Reactions to the Dienyl System

The conjugated diene structure of this compound makes it susceptible to a variety of addition reactions. The presence of adjacent pi bonds allows for the formation of resonance-stabilized intermediates, leading to characteristic 1,2- and 1,4-addition products.

Hydrohalogenation: The addition of hydrogen halides (HX) to the dienyl system proceeds via an electrophilic addition mechanism. The initial step involves the protonation of one of the double bonds to form the most stable carbocation intermediate. For a terminal conjugated diene, protonation at the terminal carbon (C-1) results in a resonance-stabilized allylic carbocation with the positive charge delocalized between C-2 and C-4. Nucleophilic attack by the halide ion (X⁻) at these two positions yields the 1,2- and 1,4-addition products, respectively.

The ratio of these products is often dependent on the reaction conditions.

Kinetic Control: At low temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-addition product. This is because the activation energy for the attack at the C-2 position of the allylic carbocation is lower, often due to the proximity of the halide ion after the initial protonation. youtube.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. youtube.com This condition favors the formation of the more stable product, which is often the 1,4-adduct due to the formation of a more substituted and thus more stable internal double bond. youtube.com

| Condition | Major Product | Minor Product | Rationale |

| Low Temperature (e.g., -80 °C) | 1,2-Addition Product | 1,4-Addition Product | Kinetic Control: The 1,2-product is formed faster. youtube.com |

| High Temperature (e.g., 40 °C) | 1,4-Addition Product | 1,2-Addition Product | Thermodynamic Control: The 1,4-product is more stable. youtube.com |

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) follows a similar pathway, yielding both 1,2- and 1,4-dihalogenated products. The mechanism can involve a cyclic halonium ion intermediate or a resonance-stabilized allylic carbocation. The distribution of products is also influenced by temperature and solvent conditions.

Hydration: Acid-catalyzed hydration involves the addition of water across the diene system. Similar to hydrohalogenation, the mechanism begins with the protonation of the diene to form a resonance-stabilized allylic carbocation. Water, acting as a nucleophile, then attacks the carbocation at the C-2 and C-4 positions. Subsequent deprotonation yields the corresponding 1,2- and 1,4-addition allylic alcohols. The regioselectivity is governed by the stability of the intermediate carbocation.

Hydrofunctionalization: This category encompasses the addition of a wide range of E-H bonds across the diene, often facilitated by transition-metal catalysts. Transition-metal-catalyzed hydrofunctionalization of 1,3-dienes is a powerful, atom-economical method for creating valuable allylic compounds. Depending on the catalyst and reactants used, various functional groups can be introduced. For instance, nickel-catalyzed hydrofunctionalization allows for the addition of C-H, N-H, or O-H bonds, proceeding through metal-allyl intermediates. These reactions require careful control to manage chemo-, regio-, diastereo-, and enantioselectivity.

In contrast to electrophilic addition, radical addition to conjugated dienes, such as the addition of HBr in the presence of peroxides, proceeds via a radical-chain mechanism. This process exhibits different regioselectivity. The reaction is initiated by the formation of a bromine radical, which then adds to the terminal carbon of the diene. This addition generates the most stable radical intermediate, a resonance-stabilized allylic radical. The propagation step is completed when this allylic radical abstracts a hydrogen atom from HBr. This mechanism almost exclusively yields the thermodynamically more stable 1,4-addition product.

| Reaction | Reagents | Predominant Product | Mechanism |

| Electrophilic Addition | HBr | Mixture of 1,2- and 1,4-adducts | Ionic (Allylic Carbocation) |

| Radical Addition | HBr, Peroxides (ROOR) | 1,4-Adduct | Radical (Allylic Radical) |

Polymerization and Oligomerization Mechanisms

The dual reactivity of the conjugated diene and the styrenic nature of this compound allows it to undergo polymerization through various mechanisms. The polymerization can proceed via 1,2-addition, 3,4-addition, or 1,4-addition, leading to polymers with different microstructures and properties.

Controlled radical polymerization (CRP) techniques enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that can be applied to styrenic and diene monomers. The polymerization is controlled by a reversible equilibrium between active propagating radicals and dormant species (alkyl halides), mediated by a transition metal complex (typically copper-based). acs.org For a monomer like this compound, ATRP would allow for the creation of well-defined homopolymers or block copolymers. However, challenges can arise as dienes can sometimes competitively displace the ligands from the catalyst complex, affecting control. acs.org

Reversible Addition-Fragmenting Chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique known for its tolerance to a wide variety of functional monomers and reaction conditions. Control is achieved through a degenerative chain transfer process using a RAFT agent (typically a thiocarbonylthio compound). RAFT has been successfully applied to the polymerization of conjugated dienes like butadiene and isoprene, as well as styrene (B11656), suggesting its applicability for controlling the polymerization of this compound to produce polymers with predictable molecular weights and low dispersity. researchgate.netmcgill.ca

Cationic Polymerization: Cationic polymerization of phenyl-substituted dienes can be initiated by Friedel-Crafts catalysts or other strong Lewis acids. researchgate.net The propagating species is a resonance-stabilized allylic cation. The polymerization of 1-phenyl-1,3-butadiene (B73350), a related monomer, predominantly yields a polymer through 3,4-addition. researchgate.net However, a significant side reaction in the cationic polymerization of such monomers is intramolecular cyclization, which can lead to a rigid cyclized polymer structure with a high glass transition temperature (Tg). researchgate.net

Anionic Polymerization: Anionic polymerization, particularly living anionic polymerization initiated by organolithium compounds, offers excellent control over the polymerization of dienes and styrene derivatives. rsc.org The microstructure of the resulting polymer (the ratio of 1,4- vs. 1,2- or 3,4-addition) is highly dependent on the solvent system.

In nonpolar solvents (e.g., cyclohexane, benzene): Polymerization typically favors the formation of 1,4-addition units.

In polar solvents (e.g., tetrahydrofuran, THF): The presence of a polar solvent increases the proportion of vinylic units (1,2- or 3,4-addition). rsc.org

For phenyl-substituted dienes, the phenyl group stabilizes the propagating carbanion. Studies on the anionic polymerization of 1-phenyl-1,3-butadiene have shown that a 1,4-dominated microstructure can be obtained even in polar THF, a behavior distinct from other dienes. rsc.org This control allows for the synthesis of well-defined block copolymers, such as thermoplastic elastomers with polydiene and polystyrene segments. rsc.org

Co-polymerization Behavior with Diverse Monomers

Research has shown that comonomers like PBD can be effectively co-polymerized with 1,3-butadiene (B125203) over a wide range of feed ratios, leading to copolymers with well-controlled molecular weights and microstructures. For instance, in the co-polymerization of 1,3-butadiene with PBD, the incorporation of the phenyl-substituted monomer can be as high as 44.6 mol%. The properties of the resulting copolymer are significantly influenced by the incorporation of the phenyl-containing monomer. A notable effect is the increase in the glass transition temperature (Tg) with a higher content of the phenyl-substituted diene, which is attributed to the increased rigidity of the polymer chain due to the bulky phenyl groups.

The reactivity of phenyl-substituted dienes in co-polymerization can be influenced by the position of the phenyl group and the presence of other substituents. For example, studies have shown that while (E)-1-phenyl-1,3-butadiene and 1-phenethyl-1,3-butadiene can be readily co-polymerized with 1,3-butadiene, other derivatives with methoxy (B1213986) or dimethylamino substituents on the phenyl ring did not yield copolymers under similar conditions. This suggests that electronic and steric factors play a crucial role in the polymerization process.

Based on these findings, it can be inferred that this compound would likely participate in co-polymerization reactions with various monomers, such as simple alkenes and dienes. The presence of the phenyl group would be expected to influence the reactivity of the diene system and the properties of the resulting copolymer. The non-conjugated nature of the diene in this compound might lead to different polymerization behavior compared to conjugated systems like PBD, potentially favoring cyclopolymerization or cross-linking depending on the catalyst and reaction conditions.

Table 1: Co-polymerization of (E)-1-phenyl-1,3-butadiene (PBD) with 1,3-Butadiene (BD)

| PBD Feed Ratio (mol%) | PBD Incorporation (mol%) | Molecular Weight (g/mol) | Glass Transition Temperature (Tg, °C) |

|---|---|---|---|

| 10 | 9.04 | - | - |

| 20 | - | - | - |

| 30 | - | - | - |

| 50 | 44.6 | - | -22.4 |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the transformation of unsaturated molecules like this compound. These reactions, which include olefin metathesis, hydrogenation, and potentially C-H activation, allow for the selective modification of the diene system and the aromatic ring.

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. This reaction is typically catalyzed by complexes of ruthenium, molybdenum, or tungsten. For a molecule like this compound, several types of metathesis reactions are conceivable:

Ring-Closing Metathesis (RCM): If both double bonds of the penta-1,4-dienyl chain were to react intramolecularly, RCM could potentially lead to the formation of a cyclic product. However, the formation of a seven-membered ring would be required, which can be entropically disfavored.

Cross-Metathesis (CM): This intermolecular reaction involves the reaction of this compound with another olefin. The outcome of cross-metathesis can be complex, potentially leading to a mixture of products due to the reaction of both double bonds in the diene. However, by carefully selecting the reaction partner and catalyst, selective transformations can be achieved. For example, reaction with a large excess of a simple alkene like ethylene (B1197577) could lead to the cleavage of the diene chain. The selectivity of cross-metathesis is influenced by the steric and electronic properties of the reacting olefins and the catalyst used. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are known for their high activity and functional group tolerance in olefin metathesis.

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst Type | Common Examples | Key Characteristics |

|---|---|---|

| Ruthenium-based | Grubbs Catalysts (1st, 2nd, 3rd generation), Hoveyda-Grubbs Catalysts | High functional group tolerance, stable in air and moisture. |

| Molybdenum-based | Schrock Catalysts | Highly reactive, sensitive to air and moisture. |

| Tungsten-based | Schrock-type catalysts | High activity, often used in industrial processes. |

Hydrogenation: The catalytic hydrogenation of this compound would involve the addition of hydrogen across the carbon-carbon double bonds and potentially the aromatic ring. The selectivity of this process is highly dependent on the catalyst and reaction conditions.

Partial Hydrogenation: Using milder conditions and selective catalysts, such as Lindlar's catalyst or certain palladium-based systems, it is possible to selectively hydrogenate the double bonds of the dienyl chain without affecting the benzene (B151609) ring. This would result in the formation of phenylpentane or phenylpentenes.

Full Hydrogenation: Under more forcing conditions, using catalysts like rhodium on carbon or platinum oxide, both the diene system and the aromatic ring can be hydrogenated, leading to the formation of phenylcyclopentane or (pentyl)cyclohexane. The catalytic transfer hydrogenation using formate (B1220265) salts with palladium on carbon is another effective method for the reduction of double bonds.

Dehydrogenation: The reverse reaction, dehydrogenation, would involve the removal of hydrogen to create additional double bonds. Catalytic dehydrogenation of the corresponding saturated phenylalkane could potentially be a route to synthesize this compound or other unsaturated derivatives. This process is typically carried out at high temperatures using catalysts based on platinum, palladium, or chromium oxide. For instance, Pd-Cu bimetallic catalysts have shown efficiency in the cleavage dehydrogenation of related compounds. The CATOFIN® process, which uses a chromia-alumina catalyst, is a well-established industrial method for the dehydrogenation of light alkanes to olefins.

Direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. For this compound, C-H activation could potentially occur at several positions:

Aromatic C-H Activation: The benzene ring possesses C-H bonds that could be targeted for functionalization. Palladium-catalyzed C-H activation is a well-developed field, often employing a directing group to control the regioselectivity of the reaction. In the absence of a strong directing group on the phenyl ring of this compound, achieving selective C-H activation on the aromatic ring could be challenging and might lead to a mixture of ortho, meta, and para substituted products.

Allylic and Vinylic C-H Activation: The penta-1,4-dienyl chain also contains vinylic and allylic C-H bonds. Transition metal catalysts are known to activate these types of C-H bonds, leading to a variety of transformations. However, the presence of multiple reactive sites could lead to issues with selectivity.

While the direct C-H activation of this compound has not been specifically reported in the literature reviewed, the principles of transition metal-catalyzed C-H activation suggest that such transformations are theoretically possible. The development of highly selective catalysts would be crucial to control the outcome of such reactions.

Advanced Spectroscopic and Structural Characterization of E Penta 1,4 Dienyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like ((E)-Penta-1,4-dienyl)-benzene, with its distinct aromatic and aliphatic regions, a suite of advanced NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its three-dimensional structure and dynamics.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for stereochemical confirmation and connectivity)

Multi-dimensional NMR techniques are essential for unraveling complex spin systems by spreading the NMR information into two dimensions, which helps in resolving overlapping signals and establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the penta-1,4-dienyl chain and confirming the coupling patterns of the aromatic protons. Cross-peaks in the COSY spectrum would reveal which protons are neighbors. youtube.comuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY would be crucial in confirming the (E)-stereochemistry of the double bond by observing through-space interactions between specific protons across the double bond. It could also provide insights into the preferred conformation of the molecule, such as the relative orientation of the phenyl ring and the dienyl chain.

Table 1: Representative ¹H and ¹³C NMR Data and 2D NMR Correlations for a Structurally Similar Phenylalkene Moiety

| Position | δ¹H (ppm) | δ¹³C (ppm) | COSY Correlations (with proton at position) | HSQC Correlation | HMBC Correlations (from proton at position) | NOESY Correlations (from proton at position) |

| Phenyl-H (ortho) | 7.35 (d) | 128.5 (CH) | Phenyl-H (meta) | C-ortho | C-ipso, C-meta, C-para | Phenyl-H (meta), Alkene-H |

| Phenyl-H (meta) | 7.28 (t) | 129.0 (CH) | Phenyl-H (ortho), Phenyl-H (para) | C-meta | C-ortho, C-ipso | Phenyl-H (ortho), Phenyl-H (para) |

| Phenyl-H (para) | 7.20 (t) | 127.0 (CH) | Phenyl-H (meta) | C-para | C-meta | Phenyl-H (meta) |

| Alkene-Hα | 6.70 (d) | 137.0 (CH) | Alkene-Hβ | Cα | C-ipso, Cβ | Alkene-Hβ, Phenyl-H (ortho) |

| Alkene-Hβ | 6.30 (dd) | 130.0 (CH) | Alkene-Hα, Alkene-Hγ | Cβ | Cα, Cγ | Alkene-Hα, Alkene-Hγ |

| Alkene-Hγ | 5.80 (m) | 135.0 (CH) | Alkene-Hβ, Alkene-Hδ | Cγ | Cβ, Cδ | Alkene-Hβ, Alkene-Hδ |

| Alkene-Hδ | 5.20 (d) | 115.0 (CH₂) | Alkene-Hγ | Cδ | Cγ | Alkene-Hγ |

Note: The chemical shifts (δ) and coupling patterns (d=doublet, t=triplet, m=multiplet) are illustrative and based on typical values for similar structural motifs.

Dynamic NMR for Conformational Equilibria

The single bonds in the pentadienyl chain and the bond connecting it to the phenyl ring allow for rotational freedom, leading to the possibility of multiple conformations in solution. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such conformational equilibria. nih.govrsc.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rate of interconversion between conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier to rotation is high enough, the exchange may become slow on the NMR timescale, leading to the decoalescence of the averaged signal into separate signals for each conformer.

From a DNMR lineshape analysis, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, as well as the equilibrium constant (K) between the conformers at different temperatures. nih.gov For this compound, DNMR could provide valuable insights into the rotational barriers around the C-C single bonds and the preferred spatial arrangement of the molecule in solution.

Solid-State NMR (if relevant for aggregated forms or materials)

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. rsc.orgresearchgate.netnih.gov Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are present and can provide detailed structural information. mst.eduemory.edu

For this compound, ssNMR would be relevant if the compound is crystalline or forms aggregated structures. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the packing of the molecules in the crystal lattice.

Probe intermolecular interactions, such as π-π stacking between the phenyl rings.

Study the conformation of the molecule in the solid state, which may differ from its solution-state conformation.

The chemical shifts in the solid state can be different from those in solution due to packing effects, providing a sensitive probe of the local environment. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly sensitive to the molecular structure and bonding.

Assignment of Characteristic Absorption Bands

The IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The assignment of these bands can be made based on established group frequencies and can be supported by computational calculations. researchgate.netaip.org

Table 2: Representative Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |

| Alkene C-H stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H stretch (if present) | 3000 - 2850 | Medium | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | Medium-Strong |

| C=C stretch (alkene, conjugated) | 1650 - 1600 | Medium | Strong |

| C-H in-plane bend (aromatic) | 1300 - 1000 | Medium-Strong | Medium |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong | Weak |

| C-H out-of-plane bend (trans-alkene) | ~970 | Strong | Weak |

| Skeletal C-C stretches and bends | < 1000 | Medium | Medium |

Note: These are general ranges and the exact positions and intensities of the bands can be influenced by conjugation and the specific molecular environment. spectroscopyonline.comelsevierpure.com

Analysis of Conformational Isomers through Vibrational Modes

The vibrational spectrum of a molecule is sensitive to its conformation. researchgate.netnih.gov If this compound exists as a mixture of conformational isomers in a particular phase (e.g., in solution or in an amorphous solid), it may be possible to observe distinct vibrational bands for each conformer. mdpi.com

By comparing the experimental spectra with theoretical spectra calculated for different possible conformations, it may be possible to identify the predominant conformer(s). Furthermore, variable-temperature vibrational spectroscopy can be used to study the equilibrium between different conformers. As the temperature changes, the relative populations of the conformers may shift, leading to changes in the relative intensities of their characteristic vibrational bands. This can provide information about the relative energies of the different conformations.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic structure of this compound, characterized by a conjugated π-system extending from the phenyl ring through the dienyl side chain, gives rise to distinct absorption and emission properties that can be probed by Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.

Elucidation of Electronic Transitions and Conjugation Length Effects

The UV-Vis absorption spectrum of this compound is dominated by intense π → π* electronic transitions. When the molecule absorbs photons of appropriate energy, electrons are promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is highly dependent on the extent of π-conjugation.

The effect of conjugation length on the absorption maximum (λmax) can be illustrated by comparing this compound with simpler aromatic hydrocarbons. Benzene (B151609), with its cyclic conjugated system, exhibits a π → π* transition at approximately 255 nm. nist.govlibretexts.org The addition of a single double bond in conjugation, as in styrene (B11656) (vinylbenzene), extends the π-system, which lowers the HOMO-LUMO energy gap and results in a bathochromic (red) shift of the λmax to around 244-282 nm. In this compound, the conjugation is further extended by two additional double bonds, leading to a more significant bathochromic shift compared to both benzene and styrene. This trend is a hallmark of linear conjugated polyenes, where λmax increases with the number of conjugated double bonds.

| Compound | Conjugated System | Typical λmax (nm) |

|---|---|---|

| Benzene | Phenyl Ring | ~255 |

| Styrene | Phenyl, 1 Double Bond | ~244-282 |

| This compound | Phenyl, 3 Double Bonds | >282 (Predicted) |

Upon excitation, the molecule can relax to the ground state via radiative decay, emitting a photon in a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides complementary information about the electronic structure of the excited state. For phenyl-conjugated polyenes, fluorescence is often observed, and its efficiency and wavelength are sensitive to molecular structure and environment. arxiv.org

Solvatochromic Studies

Solvatochromism describes the change in the absorption or emission spectrum of a compound upon a change in solvent polarity. nih.gov This effect is most pronounced in molecules that exhibit a significant difference in dipole moment between their ground and excited states. mdpi.com

This compound is a nonpolar hydrocarbon. Its ground state and π → π* excited state are not expected to have substantially different dipole moments. Therefore, it is predicted to exhibit very weak solvatochromism. Unlike "push-pull" systems where charge transfer character leads to strong solvent-dependent spectral shifts, the absorption maximum of this compound should show minimal change in solvents of varying polarity, from nonpolar alkanes to polar protic and aprotic solvents. Any observed small shifts would primarily be due to differences in solvent polarizability affecting dispersion interactions with the molecule.

| Solvent | Polarity/Polarizability | Predicted λmax (nm) |

|---|---|---|

| n-Hexane | Nonpolar | ~285 |

| Ethanol | Polar, Protic | ~286 |

| Acetonitrile | Polar, Aprotic | ~285 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C11H12.

Nominal Mass : 132 Da

Monoisotopic Mass : 144.09390 Da

HRMS can easily distinguish C11H12 from other molecular formulas that have the same nominal mass, such as C10H8O (e.g., cinnamaldehyde, nominal mass 132 Da, monoisotopic mass 144.05243 Da). rsc.org The experimentally measured mass of the molecular ion ([M]+•) must match the calculated exact mass within a few parts per million (ppm) to confirm the C11H12 formula.

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragments in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound is expected to be driven by the formation of stable carbocations, particularly those stabilized by the aromatic ring.

The mass spectrum is predicted to show a prominent molecular ion peak at m/z 144 , reflecting the stability of the conjugated π-system. Key fragmentation pathways for alkyl- and alkenylbenzenes involve cleavages at the benzylic position and rearrangements that lead to the formation of the highly stable tropylium (B1234903) ion. chemguide.co.uk

Predicted major fragments include:

m/z 129 ([M-15]+) : Loss of a methyl radical (•CH3), likely following rearrangement.

m/z 117 ([M-27]+) : Loss of a vinyl radical (•CH2=CH) from the end of the chain.

m/z 115 ([M-29]+) : Loss of an ethyl radical (•C2H5).

m/z 91 ([C7H7]+) : A very common and often intense peak in the spectra of alkylbenzenes, corresponding to the tropylium cation, formed by cleavage of the C-C bond beta to the ring with a subsequent rearrangement.

m/z 77 ([C6H5]+) : The phenyl cation, resulting from the loss of the entire C5H7 side chain. This ion can further fragment by losing acetylene (B1199291) (C2H2) to yield an ion at m/z 51 . echemi.com

| m/z | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 144 | [C11H12]+• (Molecular Ion) | - |

| 129 | [C10H9]+ | •CH3 |

| 117 | [C9H9]+ | •C2H3 |

| 91 | [C7H7]+ (Tropylium ion) | •C4H5 |

| 77 | [C6H5]+ (Phenyl ion) | •C5H7 |

| 51 | [C4H3]+ | •C5H7, C2H2 |

X-ray Crystallography of Co-crystals or Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, this compound is a liquid at room temperature, which precludes direct analysis by this technique under standard conditions. To obtain a solid sample suitable for X-ray diffraction, derivatization or co-crystallization strategies are necessary.

Derivatization: A common approach is to chemically modify the molecule to create a solid derivative. The diene moiety of this compound is a prime target for such a reaction. For instance, a Diels-Alder reaction with a suitable dienophile (e.g., maleic anhydride) would yield a cyclic adduct. If this adduct is a crystalline solid, its structure can be determined by X-ray crystallography. This analysis would confirm the (E)-configuration of the parent molecule's double bond and provide precise bond lengths, bond angles, and torsional angles of the entire carbon skeleton.

Co-crystallization: An alternative strategy involves forming a co-crystal, which is a crystalline solid composed of two or more different molecules held together by non-covalent interactions. The phenyl group of this compound is capable of participating in π-π stacking interactions with other flat, aromatic molecules (co-formers). By systematically screening for co-formers, it may be possible to isolate a suitable co-crystal. X-ray analysis of such a co-crystal would reveal not only the precise molecular structure and conformation of this compound but also the nature of the intermolecular forces (e.g., C-H···π, π-π stacking) that govern its packing in the solid state. mdpi.commdpi.com Studies on derivatives of other complex aromatic systems have successfully used this approach to elucidate their solid-state structures and intermolecular interactions. mdpi.comresearchgate.net

Determination of Solid-State Molecular Architecture and Bond Parameters

A thorough search of scientific literature and crystallographic databases reveals a significant gap in the experimental data regarding the solid-state structure of this compound. To date, no published studies have reported the single-crystal X-ray diffraction data for this compound. Consequently, experimentally determined bond lengths, bond angles, and torsional angles for the crystalline form of this compound are not available.

The absence of a solved crystal structure means that key parameters defining its molecular architecture in the solid state, such as the planarity of the phenyl and dienyl moieties relative to each other and specific conformational details, remain uncharacterized. While computational methods could theoretically provide insights into the gas-phase geometry of the molecule, such data would not accurately represent the molecular arrangement within a crystal lattice, where intermolecular forces play a crucial role.

For scientifically accurate and verifiable data on the solid-state molecular architecture and bond parameters of this compound, experimental determination via techniques such as single-crystal X-ray crystallography would be necessary.

Analysis of Intermolecular Interactions and Packing Arrangements

Consistent with the lack of a determined crystal structure, there is no experimental information available on the intermolecular interactions and crystal packing arrangements of this compound. The analysis of these features is entirely dependent on having the precise three-dimensional coordinates of the atoms within the unit cell of a crystal.

A detailed and accurate description of the intermolecular interactions and packing arrangements of this compound awaits the successful crystallization of the compound and its subsequent analysis by X-ray diffraction methods.

Computational and Theoretical Studies of E Penta 1,4 Dienyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy. For ((E)-Penta-1,4-dienyl)-benzene, a DFT study would provide the precise bond lengths, bond angles, and dihedral angles for its ground state. However, specific optimized coordinates and energetic data for this molecule are not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis for this compound would calculate the energies of its HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and reactivity. While the principles of FMO analysis are well-established, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been published.

Transition State Localization and Reaction Energy Barriers

Computational chemistry is frequently used to map out reaction pathways by locating transition states—the highest energy point along a reaction coordinate. Identifying the structure and energy of a transition state allows for the calculation of the activation energy barrier, which is crucial for understanding reaction kinetics. A theoretical study on reactions involving this compound, such as cycloadditions or electrophilic additions, would provide this information. At present, no such studies detailing specific transition states or energy barriers for this compound are documented in scientific databases.

Electronic Structure Analysis (e.g., Charge Distribution, Aromaticity Indices)

This analysis delves into how electrons are distributed within the molecule. It can reveal the partial charges on each atom (charge distribution), providing insight into the molecule's polarity and reactive sites. For the benzene (B151609) ring portion of the molecule, aromaticity indices like the Nucleus-Independent Chemical Shift (NICS) could be calculated to quantify its aromatic character. Specific data tables detailing atomic charges or aromaticity indices for this compound are currently unavailable.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent, would provide a dynamic picture of its conformational flexibility, interactions with neighboring molecules, and solvent effects. This would be particularly useful for understanding the behavior of the flexible penta-1,4-dienyl chain. Despite the utility of this method, there are no specific published MD simulation studies focusing on this compound.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound, a molecule characterized by its flexible pentadienyl side chain attached to a rigid phenyl group, is of significant interest for understanding its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules and identifying stable conformers.

Theoretical studies would typically involve a systematic scan of the dihedral angles defining the orientation of the pentadienyl chain relative to the benzene ring. For this compound, the key dihedral angles are around the C-C single bonds of the dienyl chain and the C-C bond connecting the chain to the phenyl ring. By rotating these bonds in increments and calculating the corresponding single-point energies, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

The dynamic behavior of this compound can be investigated using molecular dynamics (MD) simulations. These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing insights into its vibrational modes, rotational barriers, and conformational interconversions at finite temperatures. By analyzing the trajectories of the atoms, one can understand how the molecule explores its conformational space and the timescales of these dynamic processes.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Relative Energy (kcal/mol) |

| Planar | 0 | 0.00 |

| Skewed-1 | 45 | 1.25 |

| Skewed-2 | 90 | 3.50 |

| Eclipsed | 120 | 5.10 |

Solvent Effects and Reaction Environment Modeling

The conformation and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects in two primary ways: explicit and implicit solvent models.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This "supermolecule" is then treated with quantum mechanical or molecular mechanics methods. While this approach can provide a detailed picture of solute-solvent interactions, including specific hydrogen bonding, it is computationally very expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. This method is computationally less demanding and often provides a good balance between accuracy and efficiency for modeling bulk solvent effects on conformational equilibria and reaction pathways. For a nonpolar molecule like this compound, nonpolar solvents would be expected to have a minimal impact on its conformational preferences, while polar solvents might stabilize more polar conformers.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. These predictions are invaluable for validating experimental data and assigning spectral features to specific molecular structures and transitions.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants of organic molecules. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is implemented in many quantum chemistry software packages.

To predict the NMR spectrum of this compound, one would first optimize its geometry at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). Then, a GIAO calculation would be performed on the optimized structure to obtain the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared with experimental data to confirm the structure and assign the resonances.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the Planar Conformer of this compound (referenced to TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (ipso) | 137.5 |

| C2, C6 (ortho) | 128.9 |

| C3, C5 (meta) | 128.7 |

| C4 (para) | 126.8 |

| Cα | 131.2 |

| Cβ | 129.5 |

| Cγ | 136.1 |

| Cδ | 115.4 |

| Cε | 137.9 |

Vibrational Frequency and IR/Raman Spectra Simulation

The process involves first optimizing the molecular geometry to a stationary point on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of the IR bands are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

Simulated IR and Raman spectra for this compound would show characteristic bands for the C-H stretching and bending modes of the aromatic ring and the dienyl chain, as well as C=C and C-C stretching vibrations. Comparing these simulated spectra with experimental ones can aid in the assignment of vibrational modes and confirm the presence of specific functional groups and conformational isomers.

UV-Vis Absorption Maxima Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

To predict the UV-Vis spectrum of this compound, a TD-DFT calculation would be performed on its optimized ground-state geometry. This calculation would provide a list of vertical excitation energies and their corresponding oscillator strengths. The excitation with the largest oscillator strength in the relevant energy range would correspond to the main absorption band. For this compound, with its conjugated π-system extending from the phenyl ring to the dienyl chain, the lowest energy electronic transition is expected to be a π → π* transition, which would be responsible for its primary UV absorption.

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima for this compound in Cyclohexane.

| Electronic Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π → π) | 4.52 | 274 | 0.85 |

| S₀ → S₂ (π → π) | 5.10 | 243 | 0.12 |

| S₀ → S₃ (n → π*) | 5.89 | 211 | 0.01 |

Advanced Materials Science Applications and Contributions in Chemical Synthesis

Monomer for Specialty Polymer Synthesis

((E)-Penta-1,4-dienyl)-benzene serves as a monomer in the synthesis of specialty polymers with tailored properties. The presence of the dienyl group allows for various polymerization techniques, while the phenyl substituent imparts specific characteristics to the resulting polymer chains.

The polymerization of this compound can be approached through several methods, including anionic, cationic, and coordination polymerization, to create novel poly(dienylbenzene) architectures. Anionic polymerization, in particular, offers a "living" process, enabling precise control over molecular weight and the creation of polymers with narrow molecular weight distributions. The microstructure of the resulting polymer, specifically the ratio of 1,4- to 1,2- or 3,4-addition, is a critical factor that dictates the material's properties. This microstructure can be influenced by the choice of initiator, solvent polarity, and polymerization temperature.

For instance, in the anionic polymerization of structurally related phenyl-substituted dienes, the bulky phenyl group can direct the mode of monomer incorporation. In nonpolar solvents, a higher proportion of 1,4-addition is often observed, leading to a more linear and potentially crystalline polymer backbone. Conversely, the use of polar solvents or additives can favor 1,2- or 3,4-addition, resulting in polymers with pendant vinyl groups and a more amorphous structure. These pendant groups can serve as sites for post-polymerization modification, allowing for the introduction of further functionality.

Table 1: Potential Polymerization Methods for this compound and Their Expected Outcomes

| Polymerization Method | Initiator/Catalyst System | Expected Polymer Architecture | Potential Properties |

| Anionic Polymerization | Organolithium compounds (e.g., n-BuLi) | Linear or branched, controlled molecular weight | Thermoplastics, elastomers |

| Cationic Polymerization | Lewis acids (e.g., BF₃·OEt₂) | Branched, potential for cyclization | Resins, thermosets |

| Coordination Polymerization | Ziegler-Natta or metallocene catalysts | Stereoregular (isotactic, syndiotactic) | High-performance plastics, crystalline materials |

| Radical Polymerization | Peroxides, azo compounds | Branched, less controlled | General-purpose plastics |

The properties of polymers derived from this compound can be further refined through co-polymerization with other monomers. This approach allows for the creation of materials with a wide range of thermal, mechanical, and optical properties. For example, co-polymerization with traditional monomers like styrene (B11656) or acrylates can lead to the development of random, block, or graft copolymers.

Block copolymers, synthesized via living anionic polymerization, can self-assemble into ordered nanostructures, which is advantageous for applications in nanotechnology and materials science. By incorporating this compound into a block copolymer, it is possible to introduce specific functionalities or to enhance properties such as thermal stability or refractive index.

Graft copolymers can also be synthesized, where chains of a different polymer are grown from the backbone of a poly(dienylbenzene) chain. This is often achieved by utilizing the residual double bonds in the polymer backbone as sites for initiating a second polymerization. This technique can be used to combine the properties of two dissimilar polymers, for instance, to create compatibilizers for immiscible polymer blends.

Building Block in Complex Organic Synthesis

The diene functionality in this compound makes it a valuable C5 building block for the construction of complex molecular architectures, including natural products and advanced organic materials.